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Introduction

Fluopsin C is a copper-containing metalloantibiotic produced by several species of
Pseudomonas and Streptomyces. It exhibits broad-spectrum antimicrobial activity against a
range of Gram-positive and Gram-negative bacteria, as well as antifungal and antitumor
properties.[1][2][3] The unique structure of Fluopsin C, featuring a central copper (Il) ion
chelated by two N-methylthiohydroxamate ligands, is responsible for its biological activity.[2][3]
This guide provides a comprehensive overview of the spectroscopic techniques used to
characterize Fluopsin C, including detailed experimental protocols and data interpretation.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Fluopsin C and its biosynthetic precursors.

Table 1: Mass Spectrometry Data
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m/z Molecular .
Analyte lon Technique
(Observed) Formula
Fluopsin C 152.929 [Cu(C2H4NOS)]*  [M-C2H4NOS]* LC-HRMS
] [Cu(CaHoN202S2
Fluopsin C 243.938 - [M]* LC-HRMS
Precursor 2 238.040 C7H12NOeS* [M+H]* LC-HRMS
Precursor 3 208.028 CeH10NOsS* [M]* LC-HRMS
Precursor 4 194.012 CsHsNOsS* [M+H]*+ LC-HRMS
Parameter Value Solvent
Amax (d-d transition) 550 - 600 nm Not Specified

Table 3: Electron Paramagnetic Resonance (EPR)
Spectroscopy Data

Room Temperature (Toluene)

Isomer g_iso_ A_iso_ (3Cu) (MHz)
cis 2.0900 259
trans 2.0808 247

Frozen Solution (15 K, Toluene)

Isomer g-values A(%Cu) (MHz) Ratio (cis:trans)
cis [2.151, 2.064, 2.064] [4][5][5] 1:6
trans [2.166, 2.036, 2.036] [61[71[7]
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Experimental Protocols
Mass Spectrometry (LC-HRMS)

Objective: To determine the mass-to-charge ratio of Fluopsin C and its biosynthetic
intermediates.

Methodology:

e Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography
system (LC-HRMS).

o Sample Preparation: Fluopsin C can be extracted from bacterial culture supernatants using
organic solvents, followed by purification steps such as column chromatography (VLC and
FC).[1] For the analysis of biosynthetic precursors, cell lysates of expressing E. coli strains

can be analyzed.

o Chromatographic Conditions (General): While specific column and mobile phase details for
Fluopsin C are not extensively published, a general approach for small molecule analysis

would involve:

o Column: A reverse-phase C18 column.

o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A linear gradient from low to high organic phase concentration.
e Mass Spectrometry Parameters:

o lonization Mode: Positive ion mode is typically used.

o Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified
mass range. Extracted lon Chromatograms (EICs) are then used to identify specific
compounds based on their accurate mass.[2]

UV-Visible Spectroscopy
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Objective: To observe the characteristic d-d transition of the Cu(ll) ion in Fluopsin C.
Methodology:
 Instrumentation: A standard double-beam UV-Vis spectrophotometer.

o Sample Preparation: A solution of purified Fluopsin C is prepared in a suitable solvent that
does not absorb in the visible region. The stability of Fluopsin C has been assessed in
agueous solutions at pH 7.4.

e Measurement:
o The spectrophotometer is blanked using the solvent.

o The absorbance spectrum of the Fluopsin C solution is recorded over a wavelength range
of at least 400-800 nm.

o The presence of a broad absorption band between 550 and 600 nm is indicative of the d-d
transition of the Cu(ll) center.[2] Titration with reducing agents like dithiothreitol or
glutathione leads to a reduction of this band, indicating the reduction of Cu(ll) to Cu(l).

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To characterize the electronic structure of the Cu(ll) center in Fluopsin C.
Methodology:
 Instrumentation: An EPR spectrometer capable of X-band and Q-band measurements.

o Sample Preparation: Fluopsin C is dissolved in toluene. This solvent is chosen because it
allows for the acquisition of well-defined EPR signals at cryogenic temperatures.

e X-band EPR at Room Temperature:
o The sample is placed in a standard EPR tube.

o The spectrum is recorded at room temperature. This allows for the observation of the
isotropic g and A values for the cis and trans isomers of Fluopsin C in solution.
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e X-band and Q-band EPR at Cryogenic Temperature (15 K):

o The sample in the EPR tube is flash-frozen in liquid nitrogen and transferred to a cryostat
within the EPR spectrometer, cooled to 15 K.

o Spectra are recorded at both X-band (~9.4 GHz) and Q-band (~34 GHz) frequencies. The
frozen-solution spectra provide information on the anisotropic g and A values, allowing for
a more detailed understanding of the geometry and electronic environment of the copper
center. The use of a higher frequency (Q-band) can help to resolve overlapping signals
from the different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of the organic ligand of Fluopsin C and its biosynthetic
precursors.

Note: Direct NMR analysis of Fluopsin C is challenging due to the paramagnetic nature of the
Cu(Il) ion, which causes significant broadening of NMR signals. Therefore, NMR studies are
typically performed on the copper-free ligand or on the diamagnetic biosynthetic intermediates.

Methodology for Biosynthetic Precursors:
¢ Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

o Sample Preparation: Purified biosynthetic intermediates are dissolved in a deuterated
solvent such as deuterated dimethyl sulfoxide (DMSO-ds) or deuterium oxide (D20).

o Experiments: A suite of 1D and 2D NMR experiments are performed, including:

'H NMR

o

13C NMR

[e]

o

Correlation Spectroscopy (COSY)

[¢]

Heteronuclear Single Quantum Coherence (HSQC)

[¢]

Heteronuclear Multiple Bond Correlation (HMBC)
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+ Data Analysis: The chemical shifts, coupling constants, and correlations observed in these
spectra are used to determine the chemical structure of the molecules.

Visualizations
Biosynthetic Pathway of Fluopsin C
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Caption: Biosynthesis of Fluopsin C from L-cysteine and fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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